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7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolinehydrochloride
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Overview
Description
7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolinehydrochloride is a chemical compound with the molecular formula C11H16ClNO2 and a molecular weight of 229.709 g/mol . This compound belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds. Isoquinolines are known for their diverse biological activities and are often used in medicinal chemistry.
Preparation Methods
The synthesis of 7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolinehydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline.
Reaction Conditions: The compound is synthesized through a series of chemical reactions, including methylation and hydrochloride salt formation.
Industrial Production: Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
Scientific Research Applications
7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolinehydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolinehydrochloride involves several molecular targets and pathways:
Neuroprotection: The compound exhibits neuroprotective properties by antagonizing the effects of neurotoxins such as MPTP and rotenone.
Dopamine Metabolism: It affects dopamine metabolism by modulating the activity of enzymes involved in dopamine synthesis and degradation.
Glutamatergic System: The compound may also interact with the glutamatergic system, which plays a crucial role in synaptic plasticity and neuroprotection.
Comparison with Similar Compounds
7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolinehydrochloride can be compared with other similar compounds:
6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride: This compound has similar structural features but with additional methoxy groups, which may alter its biological activity.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Lacks the methoxy group, which may result in different pharmacological properties.
7-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride: Similar in structure but with a methyl group instead of a methoxy group, leading to variations in its chemical reactivity and biological effects.
Biological Activity
7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS Number: 497947-27-0) is a compound belonging to the tetrahydroisoquinoline class. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in neuroprotection and modulation of neurotransmitter systems. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and relevant data.
- Molecular Formula : C10H14ClNO
- Molecular Weight : 199.68 g/mol
- Structure : The compound features a methoxy group at the 7-position and a methyl group at the nitrogen atom of the isoquinoline structure. Its hydrochloride form enhances solubility and stability in various solvents.
Neuroprotective Effects
Research indicates that 7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride exhibits significant neuroprotective effects. It shows promise as a candidate for therapeutic applications in neurodegenerative diseases such as Parkinson's and Alzheimer's disease. The compound's mechanism of action appears to involve modulation of neurotransmitter systems, particularly affecting monoamine levels, suggesting its role as a potential monoamine reuptake inhibitor .
The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems:
- Dopamine Receptors : Preliminary studies suggest that it may inhibit dopamine receptors, which could influence locomotor activity and other dopaminergic functions .
- Monoamine Oxidases : It has been reported to affect the activity of monoamine oxidases A and B, enzymes involved in the metabolism of neurotransmitters .
- TRPV Receptors : Some derivatives of tetrahydroisoquinolines have shown activity at TRPV receptors, further implicating their role in pain modulation and neuroprotection .
Study on Neuroprotection
A study focusing on the neuroprotective properties of 7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride demonstrated its ability to reduce neuronal death in in vitro models exposed to neurotoxic agents. The results indicated a significant decrease in oxidative stress markers and apoptosis rates in treated neuronal cultures compared to controls .
Clinical Implications
Given its biological activity, this compound's potential therapeutic implications are vast. It may serve as a lead compound for developing drugs aimed at treating neurodegenerative disorders. Further clinical trials are necessary to establish efficacy and safety profiles.
Data Overview
Property | Value |
---|---|
CAS Number | 497947-27-0 |
Molecular Formula | C10H14ClNO |
Molecular Weight | 199.68 g/mol |
Neuroprotective Activity | Yes |
Monoamine Reuptake Inhibition | Potentially present |
Dopamine Receptor Interaction | Yes |
Properties
Molecular Formula |
C11H16ClNO |
---|---|
Molecular Weight |
213.70 g/mol |
IUPAC Name |
7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
InChI |
InChI=1S/C11H15NO.ClH/c1-8-11-7-10(13-2)4-3-9(11)5-6-12-8;/h3-4,7-8,12H,5-6H2,1-2H3;1H |
InChI Key |
ZEGKXNABXBJIAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(CCN1)C=CC(=C2)OC.Cl |
Origin of Product |
United States |
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